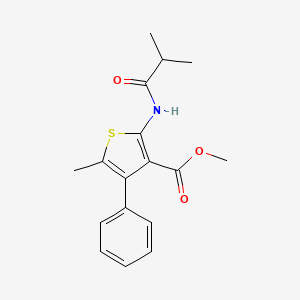
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate, also known as MMPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. MMPTC is a thiophene derivative, which is a class of organic compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to have potent anticancer activity, and Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is believed to work through a similar mechanism.
Biochemical and Physiological Effects:
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties. Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is its potent anticancer activity. Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been shown to be effective against a variety of cancer cell lines, and it has the potential to be developed into a new cancer therapy. However, there are also some limitations to using Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in certain assays. Another limitation is its relatively low yield, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate. One area of interest is in developing new synthesis methods that can increase the yield of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate. Another area of interest is in studying the mechanism of action of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate in more detail, in order to identify new targets for drug development. Finally, there is also interest in developing new formulations of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate that can improve its solubility and bioavailability, in order to make it more effective as a cancer therapy.
Méthodes De Synthèse
The synthesis of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate involves the reaction of 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylic acid with methanol and hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is typically around 50%.
Applications De Recherche Scientifique
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases. One of the most promising applications of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is in the treatment of cancer. Several studies have shown that Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are two important mechanisms for inhibiting tumor growth.
Propriétés
IUPAC Name |
methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10(2)15(19)18-16-14(17(20)21-4)13(11(3)22-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNNMYCUWOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)C)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

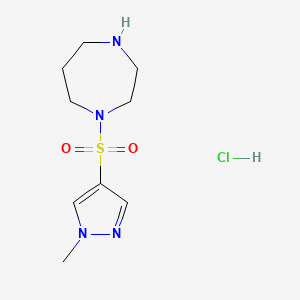
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
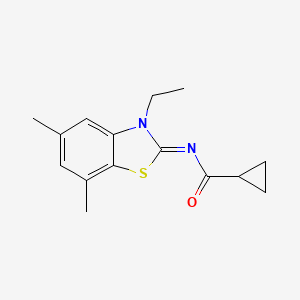
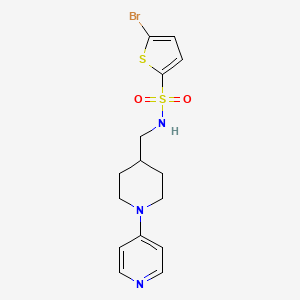
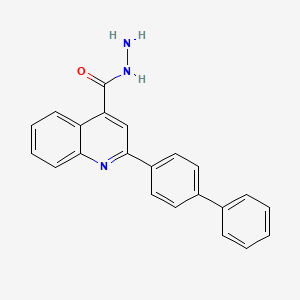
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
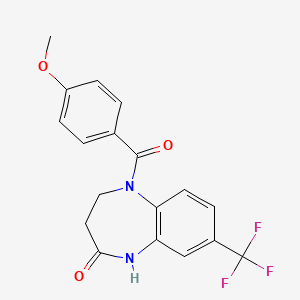
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)
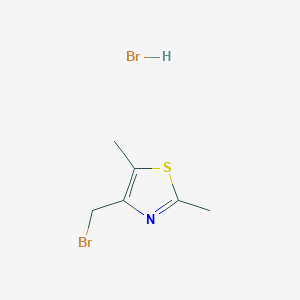
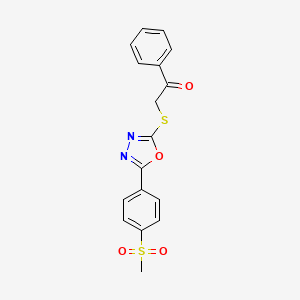
![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)